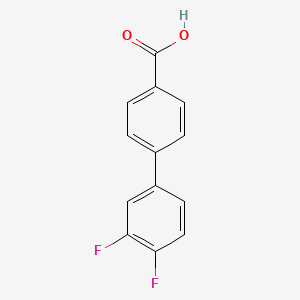

3',4'-Difluorobiphenyl-4-carboxylic acid

Description

Strategic Significance of Fluorine Atom Incorporation in Organic Molecules and Drug Design

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.

Fluorine's high electronegativity can alter the acidity of nearby functional groups and modulate the electronic properties of aromatic rings, which can be crucial for molecular interactions with biological targets. drugbank.com The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. sigmaaldrich.comdrugbank.com This metabolic stability is a significant advantage in designing more effective pharmaceuticals. sigmaaldrich.comdrugbank.com Furthermore, the incorporation of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. sigmaaldrich.com This strategic placement of fluorine has been instrumental in the development of numerous successful drugs.

Evolution and Versatility of Biphenyl (B1667301) Carboxylic Acid Scaffolds in Chemical and Biological Systems

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. evitachem.commarketpublishers.com This structural motif, consisting of two phenyl rings linked together with a carboxylic acid group, is found in a variety of biologically active compounds and functional materials. marketpublishers.com The biphenyl unit provides a rigid and tunable framework that can be readily modified to optimize interactions with biological targets or to fine-tune the properties of materials. evitachem.com

Biphenyl derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and liquid crystals. marketpublishers.com The carboxylic acid group, in particular, enhances the polarity and aqueous solubility of molecules, which can be critical for their bioavailability and formulation as drugs. evitachem.com Several marketed drugs, such as the anti-inflammatory agent Diflunisal, are based on the biphenyl carboxylic acid scaffold. The versatility of this scaffold allows chemists to synthesize large libraries of compounds for screening in drug discovery programs and for the development of new materials with tailored properties. evitachem.com

Delimiting the Specific Academic Research Landscape of 3',4'-Difluorobiphenyl-4-carboxylic acid

While the broader class of fluorinated biphenyl carboxylic acids has been the subject of extensive research, the specific academic research landscape for this compound (CAS Number: 505082-81-5) appears to be notably limited. A comprehensive survey of scientific literature reveals a scarcity of published studies focused specifically on the synthesis, characterization, and application of this particular isomer.

The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. However, detailed investigations into its potential use in medicinal chemistry, materials science, or other areas of chemical research are not prominently documented in peer-reviewed journals. This suggests that while the foundational building blocks for its synthesis are accessible, its specific properties and potential applications remain largely unexplored within the academic community. The research focus has, in many cases, been directed towards other isomers, such as 3',5'-difluorobiphenyl-4-carboxylic acid. This highlights a potential opportunity for future research to investigate the unique properties that the 3',4'-difluoro substitution pattern may confer upon the biphenyl carboxylic acid scaffold.

Data Tables

Table 1: Physicochemical Properties of Biphenyl Carboxylic Acid and a Related Difluoro-Substituted Analog

| Property | Biphenyl-4-carboxylic acid | 3',5'-Difluorobiphenyl-4-carboxylic acid |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₈F₂O₂ |

| Molecular Weight | 198.22 g/mol | 234.18 g/mol |

| Appearance | White to light yellow crystal powder | Not specified |

| Melting Point | 220-225 °C | Not specified |

| Solubility | Insoluble in water | Not specified |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUPTTUUMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648807 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-81-5 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 505082-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 ,4 Difluorobiphenyl 4 Carboxylic Acid and Its Derivatization

Mechanistic Investigations of Established Fluorinated Biphenyl (B1667301) Synthesis

The synthesis of fluorinated biphenyls, the core structure of 3',4'-Difluorobiphenyl-4-carboxylic acid, relies on several powerful reactions. Understanding the mechanisms of these reactions is crucial for optimizing the synthesis of the target compound.

Palladium-Catalyzed Cross-Coupling Reactions: Optimization and Scope (e.g., Suzuki-Miyaura coupling for biphenyl core formation)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming the C-C bond that links the two aryl rings in biphenyl derivatives. mdpi.com The Suzuki-Miyaura coupling, in particular, is a widely utilized and versatile reaction for this purpose, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). The reactivity of the aryl halide is dependent on the C-X bond dissociation energy, following the trend I > Br > Cl > F. rsc.org

Transmetalation: The organoboron species (Ar'-B(OR)₂) reacts with the palladium(II) intermediate in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium, forming a new palladium(II) complex (Ar-Pd-Ar').

Reductive Elimination: The di-aryl palladium(II) complex eliminates the biphenyl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The synthesis of fluorinated biphenyls via Suzuki coupling has been extensively studied. rsc.org For instance, the reaction of various fluorinated aryl bromides with 4-fluorophenylboronic acid has been successfully catalyzed by heterogeneous systems, such as palladium nanoparticles supported on COOH-modified graphene. mdpi.com Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields. nih.govresearchgate.net Ligand-free palladium catalysts and sonication have been shown to enhance reaction rates and efficiency, aligning with green chemistry principles. nih.gov

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroaniline | Fluorinated phenyl boronic acid | Pd(OAc)₂ / SPhos | - | Toluene (B28343)/H₂O | Reflux | - | rsc.org |

| 4-Chloroaniline | Fluorinated phenyl boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | DMF | 80 | - | rsc.org |

| Aryl Iodide | Fluorinated boronic acid | Pd complex / XPhos | K₂CO₃ | - | - | 99 | rsc.org |

| Bromobenzene | Phenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | High | nih.gov |

Direct C-H Fluorination and Fluorination through Aryliodonium Salts

Direct C-H fluorination represents a highly atom-economical approach to introduce fluorine atoms into aromatic systems without pre-functionalization. chemrxiv.org Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the fluorination of various arenes, including biphenyl systems. nih.gov For example, methoxy-substituted biphenyls have been successfully fluorinated using this method, yielding single regioisomers. nih.gov

Aryliodonium salts are another important class of reagents for fluorination. researchgate.net These hypervalent iodine compounds act as powerful electrophiles. nih.gov Copper-catalyzed fluorination of diaryliodonium salts using sources like [¹⁸F]KF has been developed for radiolabeling applications. acs.orgnih.gov The choice of the ancillary aryl group on the iodonium (B1229267) salt is crucial for directing the fluorination to the desired aromatic ring with high regioselectivity. nih.govnih.gov For instance, (mesityl)(aryl)iodonium salts have proven effective for the radiofluorination of a wide range of electron-rich, -neutral, and -deficient arenes under mild conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways for Fluorine Introduction

Fluorine can be introduced onto an aromatic ring through both electrophilic and nucleophilic substitution pathways.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org In the case of biphenyl, the phenyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions. pearson.com The reaction proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. libretexts.org Reagents such as NF₄BF₄ in HF have been used for the electrophilic fluorination of aromatic compounds like benzene (B151609) and nitrobenzene. google.comdtic.mil

Nucleophilic Aromatic Substitution (SₙAr) occurs when an aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃). libretexts.org In this case, the ring is attacked by a nucleophile. masterorganicchemistry.com The reaction mechanism is a two-step addition-elimination process that proceeds through a negatively charged Meisenheimer complex. libretexts.org For the reaction to proceed, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org Interestingly, in SₙAr reactions, fluoride (B91410) is often a better leaving group than other halogens (F > Cl > Br > I). libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. stackexchange.com

Exploitation of Diazotization and Schiemann-Type Reactions in Biphenyl Fluorination

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring. wikipedia.orgnumberanalytics.com The reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate aryldiazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This is followed by the addition of a tetrafluoroborate source, such as fluoroboric acid (HBF₄), to precipitate the aryldiazonium tetrafluoroborate. orgsyn.org

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to its decomposition into the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgacs.org

The mechanism is generally accepted to proceed through a unimolecular Sₙ1 pathway involving an aryl cation intermediate. acs.org The reaction has been successfully applied to biphenyl systems. Studies on biphenyldiazonium tetrafluoroborates have shown that they can be converted to their corresponding fluorinated biphenyls in good to excellent yields. nih.govacs.org Modern variations of the Balz-Schiemann reaction aim to improve safety and efficiency by using alternative solvents like chlorobenzene (B131634) or hexane, which can enable the reaction to proceed at lower temperatures, or by employing continuous flow protocols that avoid the isolation of potentially explosive diazonium salts. acs.orgresearchgate.net

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [1,1′-Biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3-16 | 70-95 | nih.govacs.org |

| [1,1′-Biphenyl]-2-diazonium tetrafluoroborate | PhCl | 60 | 3-16 | 70-95 | nih.govacs.org |

| 4′-Methoxy-[1,1′-biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3-16 | 70-95 | nih.govacs.org |

Refined Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategy that controls the placement of three different functional groups on the biphenyl core. A convergent approach using a cross-coupling reaction is often the most efficient method.

Regioselective Functionalization Strategies for Biphenyl Derivatives

A highly effective strategy for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves coupling two specifically functionalized benzene rings. The two primary disconnection approaches are:

Approach A: Coupling of (3,4-difluorophenyl)boronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its ester).

Approach B: Coupling of a 3,4-difluoro-substituted aryl halide with a (4-carboxyphenyl)boronic acid.

Both approaches rely on the availability of the appropriately substituted starting materials. The Suzuki-Miyaura reaction is well-suited for this purpose due to its high functional group tolerance, allowing for the presence of both the fluorine atoms and the carboxylic acid group (or its ester precursor). ajgreenchem.com The synthesis of various biphenyl carboxylic acid derivatives has been successfully achieved using this palladium-catalyzed coupling. ajgreenchem.com

Alternatively, one could first synthesize the 3',4'-difluorobiphenyl core and then introduce the carboxylic acid group at the 4-position. This would require a regioselective C-H functionalization reaction. Potential methods include:

Friedel-Crafts Acylation: Reacting 3',4'-difluorobiphenyl with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid. This would likely yield a mixture of isomers, with the 4-acylated product being a major component due to the para-directing effect of the phenyl group. The resulting ketone would then be oxidized to the carboxylic acid.

Lithiation followed by Carboxylation: Directed ortho-metalation is less likely to be selective for the 4-position. However, halogen-metal exchange starting from 4-bromo-3',4'-difluorobiphenyl (B7967750) followed by quenching with carbon dioxide would be a viable route.

These strategies highlight the versatility of modern organic synthesis in constructing complex molecules like this compound with high precision.

Development of High-Yield and Sustainable Synthetic Routes

The primary and most effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is renowned for its high efficiency, functional group tolerance, and increasingly, its adaptability to green chemistry principles.

The strategic coupling occurs between an aryl boronic acid and an aryl halide. For the synthesis of the target compound, two main pathways are viable:

Coupling of 4-Carboxyphenylboronic acid with 1-Bromo-3,4-difluorobenzene .

Coupling of (3,4-Difluorophenyl)boronic acid with 4-Bromobenzoic acid .

Research into sustainable synthesis has focused on developing highly active and recyclable catalysts that can be used in minimal quantities and preferably in environmentally benign solvents like water. researchgate.net One such advancement is the use of a water-soluble fullerene-supported PdCl₂ nanocatalyst, which has demonstrated high yields (over 90%) at room temperature in water. researchgate.net Another approach involves heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10), which also show excellent versatility and good conversion rates in Suzuki-Miyaura couplings of fluorinated derivatives. mdpi.com These modern catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, aligning with the principles of sustainable chemistry.

The reaction conditions are generally mild, employing a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system that can range from aqueous solutions to mixtures like dimethylformamide (DMF) and water. researchgate.netchemicalbook.com The use of these advanced catalytic systems consistently pushes reaction yields for analogous biphenyl carboxylic acids to be high, often in the 90-98% range.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Catalyst System | Reactants | Base | Solvent | Temperature | Reported Yield (Analogous Reactions) | Reference |

|---|---|---|---|---|---|---|

| Water-soluble C₆₀-TEGs/PdCl₂ | Aryl Bromide + Aryl Boronic Acid | K₂CO₃ | Water | Room Temp | >90% | researchgate.net |

| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | Not Specified | Not Specified | 70-110°C | ~95-100% Conversion | mdpi.com |

| Pd₂(dba)₃ | 4-Bromobenzoyl chloride + Phenylboronic acid | K₂CO₃ | Toluene | Reflux | High | mdpi.com |

| Ligand-free Pd/C | Heteroaryl Halide + Aryl Boronic Acid | Not Specified | Not Specified | Mild | Good to Excellent | rsc.org |

Chemo- and Regioselective Derivatization of this compound

The presence of three distinct reactive sites—the carboxylic acid group, the fluorinated phenyl ring, and the non-fluorinated phenyl ring—makes this compound a versatile substrate for further chemical modification.

Esterification and Amidation Reactions for Conjugate Formation

The carboxyl group is the most readily derivatized functional group in the molecule. Standard esterification and amidation reactions are commonly employed to link the difluorobiphenyl moiety to other molecules, forming conjugates for various applications.

Esterification: Classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄), is a straightforward method. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective for a wide range of alcohols, including sterically hindered ones. organic-chemistry.org This method efficiently produces the desired ester at room temperature, minimizing side reactions. organic-chemistry.org Other modern reagents for activating the carboxylic acid include combinations like triphenylphosphine (B44618) and N-bromosuccinimide (NBS). researchgate.net

Amidation: The formation of amides from the carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. Direct condensation is difficult, so coupling reagents are essential. A variety of phosphine-based reagents, such as triphenylphosphine in the presence of a halogen source like CCl₄, can facilitate this transformation. rsc.org The use of peptide coupling agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) also provides a clean and efficient route to amide bond formation. These reactions are crucial for creating bioconjugates or synthesizing polymers incorporating the difluorobiphenyl unit.

Selective Modification of the Biphenyl Core and Carboxyl Group

Beyond simple ester and amide formation, the carboxyl group can be transformed into other functional groups to serve as a handle for further reactions. For example, it can be converted into an acyl chloride by treatment with thionyl chloride or oxalyl chloride. This highly reactive intermediate can then be used in Friedel-Crafts acylations or in Suzuki couplings to form ketones. mdpi.com

Selective modification of the biphenyl core is more challenging due to the relative inertness of C-H and C-F bonds. However, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could potentially be directed to specific positions on the rings. The electronic properties of the existing substituents (the carboxyl group and the other phenyl ring) would govern the regioselectivity of such modifications. The non-fluorinated ring is generally more susceptible to electrophilic attack than the electron-deficient difluorinated ring.

Table 2: Common Derivatization Reactions of Carboxylic Acids

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | Mild conditions, high yield, suitable for hindered alcohols. | organic-chemistry.org |

| Amidation | Amine, Ph₃P, CCl₄ | Amide | Organocatalytic, direct conversion. | rsc.org |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Creates a highly reactive intermediate for further coupling. | mdpi.com |

| Anhydride Formation | Triphenylphosphine oxide, Oxalyl Chloride | Carboxylic Anhydride | Mild and neutral conditions, high yield. | organic-chemistry.org |

Synthesis of Heterocyclic Compounds Incorporating the Difluorobiphenyl Moiety

The this compound moiety can be incorporated into heterocyclic structures, a common strategy in drug discovery to modulate physicochemical properties. One approach involves using the carboxylic acid as a synthon. For instance, the carboxyl group can be converted to a thioamide, which can then undergo Hantzsch-type reactions to form thiazoles. slideshare.net

Another powerful strategy is the construction of a heterocycle as a bioisosteric replacement for the carboxylic acid group. For example, the synthesis could be adapted to produce a tetrazole analogue from a nitrile intermediate. Tetrazoles are well-known carboxylic acid bioisosteres that can offer improved metabolic stability and lipophilicity. nih.gov

Furthermore, if a second functional group were introduced onto the biphenyl core ortho to the carboxylic acid (e.g., a hydroxyl or amino group via a separate synthetic sequence), intramolecular cyclization could be used to form fused heterocyclic systems like benzoxazinones or quinolones, respectively. These reactions significantly expand the chemical space accessible from the core difluorobiphenyl structure.

Comprehensive Spectroscopic and Structural Elucidation of 3 ,4 Difluorobiphenyl 4 Carboxylic Acid

In-depth Vibrational Spectroscopy Analysis

High-Resolution Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

The FT-IR spectrum of 3',4'-Difluorobiphenyl-4-carboxylic acid is expected to be dominated by the characteristic absorptions of its carboxylic acid and difluorobiphenyl moieties. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the hydroxyl group. nih.gov

Key expected vibrational bands and their assignments are detailed below:

O–H Stretching: A very broad and intense absorption band is anticipated in the 3300–2500 cm⁻¹ region, which is characteristic of the O–H stretch in a hydrogen-bonded carboxylic acid dimer. nih.govspectroscopyonline.com This broadness is a hallmark feature resulting from the strong intermolecular hydrogen bonding. nih.gov

C–H Stretching: Sharp, medium-intensity peaks are expected between 3100–3000 cm⁻¹, corresponding to the aromatic C–H stretching vibrations of the two phenyl rings. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is predicted between 1710 and 1680 cm⁻¹. spectroscopyonline.com Its position within this range is influenced by conjugation with the aromatic ring.

C=C Stretching: Multiple bands of variable intensity are expected in the 1610–1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic rings. rsc.org

C–O Stretching and O–H Bending: The spectrum should feature a strong C–O stretching band between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, a broad in-plane O–H bending vibration is expected near 1440–1395 cm⁻¹, which may overlap with C=C stretching bands, and a very broad out-of-plane O–H bend appears around 960–900 cm⁻¹. nih.govspectroscopyonline.com

C–F Stretching: Strong to medium intensity bands corresponding to the C–F stretching vibrations are expected in the 1250–1100 cm⁻¹ region. The precise frequencies depend on their coupling with other vibrational modes. Data from 3,4-difluorobenzoic acid provides a reference for these assignments. nist.gov

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3300–2500 | Broad, Strong | O–H stretch (in hydrogen-bonded dimer) | nih.gov, spectroscopyonline.com |

| 3100–3000 | Medium, Sharp | Aromatic C–H stretch | spectroscopyonline.com |

| 1710–1680 | Strong | C=O stretch (conjugated acid) | spectroscopyonline.com |

| 1610–1450 | Medium-Weak | Aromatic C=C in-ring stretches | rsc.org |

| 1440–1395 | Broad, Medium | In-plane O–H bend | nih.gov |

| 1320–1210 | Strong | C–O stretch | spectroscopyonline.com |

| 1250–1100 | Strong | C–F stretch | nist.gov |

| 960–900 | Broad, Medium | Out-of-plane O–H bend | nih.gov, spectroscopyonline.com |

Raman Spectroscopy (Including Surface-Enhanced Raman Scattering for Surface Interactions)

Raman spectroscopy provides complementary vibrational information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum, such as the symmetric breathing modes of the aromatic rings, are often strong in the Raman spectrum. The C=O stretch is typically observed with moderate intensity, while C=C ring stretching and C-H bending modes are prominent. rsc.org

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for probing the interaction of molecules with metallic surfaces. By adsorbing this compound onto a plasmonically active substrate (e.g., silver or gold nanoparticles), significant signal enhancement can be achieved. SERS can provide information on the molecule's orientation at the surface. For instance, if the molecule adsorbs via the carboxylate group, the vibrational modes of this group and the adjacent phenyl ring would be preferentially enhanced. Conversely, if the molecule lies flat on the surface, modes associated with the π-system of both rings would show significant enhancement. This technique would be invaluable for studying its behavior in contexts like surface functionalization or sensor development.

Normal Coordinate Analysis (NCA) for Detailed Vibrational Mode Characterization

A Normal Coordinate Analysis (NCA), typically performed using computational methods like Density Functional Theory (DFT), would provide a complete and detailed assignment of the fundamental vibrational modes of this compound. nih.govresearchgate.net NCA calculates the potential energy distribution (PED) for each mode, quantifying the contribution of individual bond stretches, angle bends, and torsions.

For a molecule of this complexity, many observed bands in the IR and Raman spectra arise from mixed vibrations rather than pure functional group motions. An NCA would be essential to:

Deconvolute complex regions of the spectrum, such as the 1600-1000 cm⁻¹ fingerprint region, where C–C stretching, C–H in-plane bending, and C–F stretching modes are coupled.

Assign low-frequency modes below 400 cm⁻¹, which correspond to whole-molecule motions, including the critical torsional vibration between the two phenyl rings. colostate.edu

Accurately predict the vibrational frequencies and intensities, allowing for a robust comparison with experimental data. bozok.edu.tr

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide an unambiguous structural confirmation of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Based on the molecule's structure, a predictable pattern of signals is expected in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group significantly influences the chemical shifts of nearby nuclei. princeton.edu

¹H NMR: The molecule has 7 distinct aromatic protons. The carboxylic acid proton will appear as a broad singlet far downfield, typically above 12 ppm, due to its acidic nature. princeton.edu The aromatic region (approx. 7.0–8.2 ppm) will show a complex set of multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The two protons on the carboxylic acid-bearing ring are expected to be the most downfield due to the deshielding effect of the COOH group.

¹³C NMR: The molecule has 13 carbon atoms, and due to its asymmetry, 13 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbonyl carbon (C=O) will be the most downfield signal, expected in the 165–175 ppm range. princeton.edu

The aromatic carbons will appear between approximately 110–165 ppm.

Carbons directly bonded to fluorine (C-F) will show large one-bond ¹J(C,F) coupling constants, and their chemical shifts will be significantly shifted downfield. Carbons two or three bonds away will show smaller couplings. thieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Notes | Reference |

|---|---|---|---|

| ¹H (COOH) | > 12 | Broad singlet | princeton.edu |

| ¹H (Aromatic) | 7.0 – 8.2 | Complex multiplets due to H-H and H-F coupling | rsc.org |

| ¹³C (C=O) | 165 – 175 | Singlet (or narrow multiplet from long-range coupling) | princeton.edu |

| ¹³C (Aromatic C-F) | 145 – 165 | Doublet (large ¹JCF coupling) | thieme-connect.de |

| ¹³C (Aromatic C-H/C-C) | 110 – 145 | Signals will show coupling to both H and F | rsc.org |

Fluorine-19 (¹⁹F) NMR for Probing Electronic Environment of Fluorine Atoms

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. chemrxiv.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, as the fluorine atoms at the 3' and 4' positions are chemically non-equivalent.

Chemical Shifts: The chemical shifts for aryl fluorides typically fall in the range of -100 to -170 ppm relative to CFCl₃. colorado.edudrugbank.com The exact positions will depend on the electronic effects of the substituents and their relative positions. The fluorine at the 4'-position is para to the point of attachment to the other ring, while the 3'-fluorine is meta. This difference in electronic environment will result in separate signals.

Coupling: The two fluorine signals are expected to show coupling to each other (³J(F,F)), appearing as doublets. Each signal will also exhibit smaller couplings to nearby protons (³J(H,F) and ⁴J(H,F)), further splitting each peak of the doublet into a more complex multiplet. chemrxiv.org

This detailed spectroscopic analysis, integrating predictions from FT-IR, Raman, and multinuclear NMR, provides a robust framework for the comprehensive structural elucidation of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of a molecule by mapping out the connectivity between atoms. For a molecule like this compound, a suite of 2D NMR experiments would be utilized to assemble its molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would reveal the correlations between adjacent aromatic protons on both the 3,4-difluorophenyl ring and the 4-carboxyphenyl ring, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Each proton signal would be linked to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon chemical shifts for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular puzzle by showing longer-range correlations (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected between the protons on one phenyl ring and the carbons of the other across the biphenyl (B1667301) linkage. For instance, the protons on the 4-carboxyphenyl ring would show correlations to the quaternary carbon of the 3,4-difluorophenyl ring to which it is attached, and vice-versa. Furthermore, the protons on the 4-carboxyphenyl ring would show correlations to the carboxylic acid carbon, confirming the position of this functional group.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the power of these techniques.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C-1 (biphenyl link) |

| H-3', H-5' | H-2', H-6' | C-3', C-5' | C-1', C-4' (carboxyl) |

| H-2 | H-6 | C-2 | C-4, C-1' (biphenyl link) |

| H-5 | H-6 | C-5 | C-3, C-1' (biphenyl link) |

| H-6 | H-2, H-5 | C-6 | C-4, C-2, C-5 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₈F₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO). The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

A plausible fragmentation pathway for this compound is outlined below:

| Ion | m/z (calculated) | Description |

| [M]⁺ | 234.0438 | Molecular Ion |

| [M-OH]⁺ | 217.0408 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 189.0489 | Loss of carboxyl radical |

| [M-CO-OH]⁺ | 189.0489 | Sequential loss of CO and OH |

| [C₁₂H₇F₂]⁺ | 189.0489 | Biphenyl fragment after loss of COOH |

X-ray Crystallographic Analysis

Determination of Solid-State Molecular Conformation and Crystal Packing Architecture

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation. A key parameter would be the dihedral angle between the two phenyl rings, which dictates the degree of planarity of the biphenyl system. The crystal packing architecture would show how individual molecules arrange themselves in the crystal lattice, for instance, in herringbone or pi-stacked arrangements. For other biphenyl carboxylic acids, crystal structures often reveal dimeric arrangements through hydrogen bonding of the carboxylic acid groups. nih.gov

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure would allow for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that strong O-H···O hydrogen bonds would form, likely leading to the formation of centrosymmetric dimers, a common motif for carboxylic acids. nih.gov

Halogen Bonding: The fluorine atoms on the phenyl ring can act as halogen bond acceptors, potentially forming C-F···X interactions with electrophilic regions on neighboring molecules.

π-π Stacking: The aromatic nature of the biphenyl system makes it susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Structural Insights from Co-crystallization with Biological Targets (e.g., Transthyretin-ligand complexes with related isomers)

Biphenyl structures are found in many biologically active molecules, including inhibitors of the protein transthyretin (TTR), which is implicated in amyloid diseases. rsc.orgdrugbank.commyskinrecipes.com The binding of small molecules to TTR can stabilize its tetrameric structure and prevent the formation of amyloid fibrils. tanzhenbio.comchemicalbook.com While no co-crystal structure of this compound with a biological target is currently available, studies on related isomers and analogues like Diflunisal provide significant insights. nih.govajgreenchem.comresearchgate.netsigmaaldrich.com

X-ray crystallography of a co-crystal of this compound with a protein like transthyretin would reveal the specific binding mode and the key interactions responsible for molecular recognition. It would be anticipated that the carboxylic acid would form crucial hydrogen bonds with amino acid residues (such as lysine (B10760008) or serine) in the binding pocket, while the difluorinated phenyl ring would engage in hydrophobic and potentially halogen bonding interactions. These structural details are critical for structure-based drug design and the optimization of inhibitor potency and selectivity. Studies on the 3',5'-difluoro isomer have shown that it can bind to transthyretin, highlighting the potential for this class of compounds. drugbank.com

Computational and Theoretical Chemistry Applied to 3 ,4 Difluorobiphenyl 4 Carboxylic Acid

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. nih.govnih.gov Methods like the B3LYP functional are frequently employed to investigate molecular geometries, electronic structures, and spectroscopic properties. nih.govresearchgate.net

Geometry optimization calculations seek to find the lowest energy arrangement of atoms in a molecule. For 3',4'-Difluorobiphenyl-4-carboxylic acid, two key conformational features are the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group.

The biphenyl (B1667301) unit's conformation is defined by the torsional (dihedral) angle between the planes of the two rings. While conjugation favors a planar structure, steric hindrance between ortho substituents can force the rings to twist. In this compound, the absence of ortho substituents means the steric hindrance is minimal, though a non-planar (twisted) conformation is still expected to be the most stable ground state. The torsional barrier, or the energy required for rotation around the central C-C bond, is relatively low in such systems but significant enough to be detected. researchgate.net

The carboxylic acid group also exhibits conformational isomerism, primarily between the syn and anti forms, referring to the orientation of the hydroxyl proton relative to the carbonyl group. The syn conformation is generally more stable due to favorable intramolecular interactions. nih.gov DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Representative Geometric Parameters for Biphenyl Carboxylic Acids This table presents typical bond lengths and angles derived from DFT studies on related biphenyl structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-C (Inter-ring) | 1.48 - 1.50 | |

| C-F | 1.34 - 1.36 | |

| C-C (to COOH) | 1.48 - 1.50 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| **Angles (°) ** | ||

| Inter-ring Dihedral | 35° - 45° | |

| O=C-O | ~123° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscience.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. eurjchem.com

For this compound, the HOMO is expected to be distributed primarily across the π-system of the biphenyl rings. The LUMO, conversely, would likely be localized more on the carboxylic acid group and the adjacent phenyl ring, reflecting the electron-withdrawing nature of the carboxyl substituent. researchgate.net The fluorine substituents also influence the electronic distribution through their inductive and resonance effects.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative for substituted biphenyls and serve to illustrate the concept. Calculations based on DFT methods like B3LYP/6-31G(d,p) would provide precise energies. researchgate.net

| Parameter | Description | Illustrative Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the molecule's surface. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The color scheme typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with intermediate potentials shown as orange, yellow, and green. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to attack by electrophiles. For this compound, the most negative potentials are expected around the carbonyl oxygen and the fluorine atoms due to their high electronegativity.

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential will be located on the acidic hydrogen of the carboxylic acid group.

Near-Zero Regions (Green): These areas correspond to the nonpolar parts of the molecule, such as the C-H bonds of the phenyl rings.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. mpg.dejoaquinbarroso.comusc.edu This method provides a detailed picture of intramolecular bonding, charge distribution, and delocalization effects. wisc.edu

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. scispace.com

Comparing the theoretically predicted spectrum with an experimental one is a powerful method for structural confirmation. For this compound, key vibrational modes include:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group. scispace.com

C=O Stretching: A strong, sharp peak around 1700 cm⁻¹, indicative of the carbonyl group.

C-F Stretching: Vibrations appearing in the 1000-1300 cm⁻¹ range. scispace.com

Biphenyl Ring Vibrations: A series of peaks corresponding to C-C stretching and C-H bending within the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies Frequency ranges are based on typical values for the respective functional groups found in the literature. scispace.comtandfonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3200 - 3600 |

| Carbonyl | C=O Stretch | 1680 - 1720 |

| Phenyl Rings | C=C Aromatic Stretch | 1450 - 1600 |

| Fluoroaromatic | C-F Stretch | 1000 - 1300 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at a given temperature. MD is particularly useful for exploring the conformational landscape and understanding the influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can model how the molecule behaves in a solvent like water or ethanol. These simulations can reveal:

Solvent Effects on Conformation: The polarity of the solvent can significantly influence the preferred dihedral angle between the phenyl rings and the orientation of the carboxylic acid group. researchgate.netnih.gov

Hydrogen Bonding: MD can explicitly model the formation and breaking of hydrogen bonds between the carboxylic acid group and polar solvent molecules.

Diffusion and Transport: The simulation can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent. researchgate.net

By simulating the system over nanoseconds or longer, MD provides a statistical understanding of the molecule's flexibility, solvation structure, and dynamic interactions, offering crucial insights into its behavior in a realistic biological or chemical environment.

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab initio and semi-empirical calculations are fundamental in computational chemistry for predicting the electronic properties of molecules. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, on the other hand, utilize parameters derived from experimental results to simplify calculations, making them computationally less expensive.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: These calculations can map the electron density surface, revealing the electron-rich and electron-deficient regions of the molecule. This is particularly useful for understanding how the electronegative fluorine atoms and the carboxylic acid group affect the electronic character of the biphenyl rings.

Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated, providing insight into the molecule's polarity and its interaction with polar solvents and other molecules.

A hypothetical table of calculated electronic properties for this compound, derived from a computational study, might look as follows:

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Hartree-Fock/6-31G* | -8.5 | -1.2 | 7.3 | 3.5 |

| B3LYP/6-311+G** | -7.1 | -2.0 | 5.1 | 3.2 |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Computational Studies on Reaction Mechanisms and Selectivity

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the origins of selectivity. pitt.edu By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways.

In the case of this compound, computational investigations could be applied to understand various reactions, such as:

Esterification or Amidation of the Carboxylic Acid Group: Density Functional Theory (DFT) calculations could model the reaction pathway, identify the transition state structures, and calculate the activation energy barriers. This would help in understanding the reactivity of the carboxylic acid and the influence of the difluorobiphenyl moiety.

Electrophilic or Nucleophilic Aromatic Substitution: The fluorine atoms and the carboxylic acid group direct incoming electrophiles or nucleophiles to specific positions on the aromatic rings. Computational models can predict the regioselectivity by calculating the energies of the intermediate sigma complexes for substitution at different positions. For instance, the cycloaddition reaction of SO3 to carboxylic acids has been studied computationally to understand the formation mechanism of carboxylic sulfuric anhydrides. nih.gov

A hypothetical study on the selectivity of a reaction, for example, bromination, might yield the following data:

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate |

| Ortho to COOH | 25.8 | 1 |

| Meta to COOH | 22.5 | 23 |

| Ortho to Fluorine | 24.1 | 5 |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

These computational approaches provide a detailed picture of the factors controlling the reactivity and selectivity of this compound, guiding synthetic efforts and the design of new functional molecules.

Supramolecular Chemistry and Crystal Engineering of 3 ,4 Difluorobiphenyl 4 Carboxylic Acid

Engineering of Hydrogen-Bonded Frameworks Involving Carboxylic Acid and Fluorine Sites

The carboxylic acid moiety is a primary driver in the formation of hydrogen-bonded frameworks, typically forming robust O-H···O hydrogen bonds. In the case of 3',4'-Difluorobiphenyl-4-carboxylic acid, this leads to the creation of well-defined dimeric synthons, a common and predictable motif in carboxylic acids. These dimers can then serve as larger building blocks for more extended one-, two-, or three-dimensional networks.

The fluorine atoms introduce an additional layer of complexity and opportunity for crystal engineering. Due to fluorine's high electronegativity, it can act as a weak hydrogen bond acceptor. researchgate.net This allows for the formation of C-H···F interactions, which, although weaker than conventional hydrogen bonds, play a crucial role in directing the packing of molecules in the solid state. nih.gov In the crystal structure of related compounds like 3,4-difluoro-2-hydroxybenzoic acid, C-H···F hydrogen bonds have been observed to link dimers into sheets. nih.gov The strategic placement of fluorine atoms can thus be used to guide the assembly of supramolecular architectures and enhance the stability of the resulting crystal lattice. nih.gov The interplay between the strong O-H···O synthons and the weaker, more directional C-H···F and C-H···O interactions provides a powerful tool for engineering crystalline frameworks with specific topologies and properties. nih.govresearchgate.net

Table 1: Key Hydrogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Typical Role in Framework |

|---|---|---|---|

| Strong | Carboxyl O-H | Carboxyl O | Formation of robust R²₂(8) dimer synthons |

| Weak | Aromatic C-H | Fluorine (F) | Directional control, linking primary synthons |

Exploration of π-π Stacking and C-H···π Interactions in Self-Assembled Systems

The biphenyl (B1667301) core of this compound provides extensive π-surfaces that are highly susceptible to π-π stacking interactions. These interactions are fundamental to the self-assembly process, contributing significantly to the thermodynamic stability of the crystal structure. nih.gov The introduction of fluorine atoms onto one of the phenyl rings creates a polarized π-system. This facilitates strong phenyl-perfluorophenyl type π-π stacking interactions, which are often more predictable and stronger than interactions between non-fluorinated aromatic rings. researchgate.net

These interactions can be categorized based on their geometry, such as parallel-displaced or T-shaped arrangements, which dictate the packing motif of the molecules. rsc.org For instance, in the crystal structure of a similar compound, 3,4-difluoro-2-hydroxybenzoic acid, π–π stacking interactions with an inter-centroid distance of 3.7817 Å link molecular sheets into a three-dimensional structure. nih.gov The interplay of these stacking forces with hydrogen bonds is a key element in controlling the final supramolecular assembly. researchgate.net

Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, provide additional stabilization. These interactions, though subtle, are influential in defining the precise orientation of molecules within the crystal lattice and can be critical in achieving a desired packing arrangement. mdpi.com

Co-crystallization Strategies for Tuning Solid-State Properties

Co-crystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. ijlpr.comresearchgate.net For this compound, co-crystallization involves combining it with a second molecule, known as a co-former, to create a new crystalline phase held together by non-covalent interactions. scispace.com

The selection of a co-former is critical and is often guided by the principles of supramolecular synthon design. nih.gov Co-formers with complementary functional groups, such as pyridines, amides, or other carboxylic acids, can form predictable and stable hydrogen-bonded heterosynthons with the carboxylic acid group of the target molecule. scispace.comnih.gov For example, a carboxylic acid-pyridine heterosynthon is a common and robust motif in co-crystal design. nih.gov

By carefully selecting co-formers, it is possible to tune various solid-state properties, including solubility, melting point, and stability. nih.gov The process of forming co-crystals can be achieved through several methods, with the most common being solution-based techniques like slow evaporation and slurry conversion, or solid-state methods like grinding. nih.govnih.gov

Table 2: Co-crystallization Strategies

| Method | Description | Advantages |

|---|---|---|

| Solvent Evaporation | Dissolving the compound and co-former in a common solvent and allowing the solvent to evaporate slowly. | Often yields high-quality single crystals suitable for X-ray diffraction. nih.govnih.gov |

| Slurry Conversion | Stirring a suspension of the compound and co-former in a small amount of solvent where one component is more soluble. | Effective for screening and can lead to the thermodynamically most stable form. nih.gov |

| Reaction Cocrystallization | Mixing reactants with non-stoichiometric concentrations in a solvent to induce precipitation of the cocrystal. | Useful when components have different solubilities. nih.gov |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers (Potential for related dicarboxylic acids)

While this compound is a monocarboxylic acid, its dicarboxylic acid analogue, 3,3'-difluoro-4,4'-biphenyldicarboxylic acid, is an excellent candidate for integration as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.net

The geometry and length of the biphenyl dicarboxylic acid linker, along with the coordination preferences of the metal center, dictate the topology and properties of the resulting framework. nih.gov For example, 4,4′-Biphenyl dicarboxylic acid (BPDC), a closely related linker, has been used to synthesize nickel-based MOFs with tunable pore sizes for applications in supercapacitors. nih.gov Similarly, 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid has been employed to create novel cadmium, zinc, and copper-based frameworks with diverse topologies and properties. acs.org

The introduction of fluorine atoms onto the biphenyl backbone can influence the electronic properties of the linker and the resulting MOF, potentially enhancing catalytic activity or gas sorption selectivity. The rigidity of the biphenyl unit helps in the formation of robust and porous frameworks with high thermal stability. acs.org Aromatic polycarboxylic acids are frequently used as primary or secondary ligands to generate structural diversity in MOFs. nih.gov

Investigation of Host-Guest Chemistry and Encapsulation Phenomena

The self-assembly of this compound, particularly when used in the construction of larger supramolecular cages or frameworks, can lead to the formation of cavities capable of encapsulating guest molecules. beilstein-journals.org This area of host-guest chemistry is critical for applications in molecular recognition, separation, and the stabilization of reactive species. researchgate.net

Supramolecular assemblies, such as capsules or porous crystals formed through the interactions described above (hydrogen bonding, π-π stacking), can create well-defined nano-sized spaces. researchgate.netrsc.org The size, shape, and chemical nature of these cavities are determined by the structure of the constituent molecules. The fluorinated and aromatic surfaces of the cavity derived from this compound could offer specific binding sites for complementary guest molecules. The investigation into what types of guests can be encapsulated and the stability of the resulting host-guest complexes is an active area of research, often studied using techniques like NMR spectroscopy and X-ray crystallography. researchgate.net

Applications in Materials Science and Advanced Materials Research

Development of Liquid Crystalline Materials and Liquid Crystal Displays

The quest for advanced liquid crystal displays (LCDs) with high performance, such as fast response times and wide viewing angles, necessitates the development of novel liquid crystalline (LC) materials. mdpi.com Compounds containing a difluorobiphenyl core are instrumental in this field. The introduction of lateral fluorine substituents into a biphenyl (B1667301) structure is a key strategy for tuning the mesomorphic and electro-optical properties of liquid crystals.

Research has shown that the presence and position of fluorine atoms significantly impact the dielectric anisotropy (Δε) of LC molecules. Specifically, lateral difluoro-substituents, such as those in the 3',4'-difluoro configuration, are known to confer a high lateral dipole moment, which can lead to a large negative dielectric anisotropy. biointerfaceresearch.com Materials with negative Δε are essential for advanced display modes like vertical alignment (VA) and in-plane switching (IPS), which are prized for their superior viewing angles and contrast ratios. ciac.jl.cn

| Structural Component/Modification | Effect on Liquid Crystal Properties | Relevance to 3',4'-Difluorobiphenyl-4-carboxylic acid |

|---|---|---|

| Lateral Difluoro-Substituents (3',4'-) | Induces a strong lateral dipole moment, leading to negative dielectric anisotropy (Δε). biointerfaceresearch.com | Core feature of the compound, making it a candidate for VA and IPS display modes. ciac.jl.cn |

| Biphenyl Core | Provides molecular rigidity and a high aspect ratio, which are essential for forming liquid crystalline phases. | The fundamental structural backbone of the molecule. |

| Carboxylic Acid Group (-COOH) | Enables esterification to connect other molecular units and can form hydrogen-bonded dimers, which increases the effective molecular length and can promote liquid crystallinity. mdpi.com | Serves as a primary reaction site for synthesizing more complex LC molecules. |

| Terminal Alkyl/Alkoxy Chains (attached via ester linkage) | Influences melting point, clearing point, and the specific type of mesophase (e.g., nematic, smectic C). ciac.jl.cnrsc.org | These chains would be added to the carboxylic acid group to complete the final LC molecule. |

Polymer Synthesis and Functional Polymer Design

The carboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of high-performance polymers through polycondensation reactions. When reacted with diamines or diols, it can be incorporated into the backbones of aromatic polyesters and polyamides, respectively. The rigid, fluorinated biphenyl unit imparts a unique combination of properties to the resulting polymer.

Incorporating such a rigid-rod-like monomer into a polymer chain can lead to the formation of liquid crystalline polymers (LCPs). These materials exhibit spontaneous molecular alignment in the melt or in solution, which can be locked in upon cooling, leading to materials with exceptional mechanical strength, thermal stability, and chemical resistance.

Furthermore, the fluorine substituents offer additional functional advantages. They can enhance the thermal stability and solubility of the polymer in organic solvents while also modifying its electronic and optical characteristics, such as lowering the dielectric constant and refractive index. These properties are highly desirable in materials for microelectronics and advanced optics. For example, silicon-containing polyimides, synthesized from related dicarboxylic acid derivatives, have been shown to possess excellent optical transparency and thermal stability. researchgate.net The principles of using carboxylic acid groups for polymerization are well-established, as seen in the synthesis of various copolymers and polyimides where such groups are essential for creating the polymer backbone. researchgate.netmdpi.com

| Polymer Type | Role of this compound | Potential Properties of the Functional Polymer |

|---|---|---|

| Aromatic Polyesters | Acts as the dicarboxylic acid monomer (or its derivative) in polycondensation with a diol. | High thermal stability, chemical resistance, potential for liquid crystalline behavior, low moisture absorption. |

| Polyamides (Aramids) | Acts as the dicarboxylic acid monomer in polycondensation with a diamine. | Exceptional mechanical strength, high-temperature performance, enhanced solubility due to fluorine atoms. |

| Polyimides | Used as a precursor to synthesize a dianhydride monomer for polymerization with a diamine. | Superior thermal and oxidative stability, low dielectric constant, good optical transparency. researchgate.net |

Research into Organic Electronic and Optical Materials

The π-conjugated system of the biphenyl core, combined with the electron-withdrawing nature of the fluorine atoms, makes this compound a molecule of interest for research into organic electronic and optical materials. Fluorination is a common and effective strategy for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This tuning is critical for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Research on related fluorinated aromatic compounds has demonstrated their potential. For example, complexes based on octafluorobiphenyl-4,4'-dicarboxylic acid have been shown to exhibit photoluminescence. researchgate.net Similarly, fluorinated tolanecarboxylic acids have been developed as photoluminescent liquid crystals, exhibiting intense blue emission in both solution and crystalline states. mdpi.com These findings suggest that the 3',4'-difluorobiphenyl moiety can serve as a chromophore or an electronically active component.

The carboxylic acid group provides a convenient handle for incorporating the molecule into larger, more complex systems, such as polymers or dendrimers, or for anchoring it to electrode surfaces. This versatility allows for the design of materials where the specific optical and electronic properties of the fluorinated biphenyl unit can be harnessed for various applications.

| Property | Influence of Molecular Structure | Potential Application |

|---|---|---|

| Photoluminescence | The fluorinated biphenyl core acts as a π-conjugated system capable of light emission. Fluorine atoms can enhance quantum yield. mdpi.com | Active layer in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. |

| Charge Carrier Mobility | The rigid biphenyl structure can facilitate π-π stacking, promoting charge transport. Fluorination can improve stability against oxidation. | Semiconducting layer in Organic Field-Effect Transistors (OFETs). |

| Tunable Energy Levels (HOMO/LUMO) | Electron-withdrawing fluorine atoms lower the energy levels of the molecular orbitals. | Improved charge injection/extraction efficiency in organic electronic devices. |

| Optical Transparency | Fluorination can reduce absorption in the visible spectrum, leading to higher transparency. researchgate.net | Substrates, encapsulation layers, and optical films. |

Fabrication of Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface, providing a powerful method to control the interfacial properties of materials. oaepublish.com Carboxylic acids are well-known for their ability to form robust SAMs on a variety of metal oxide surfaces (e.g., Al₂O₃, TiO₂, mica) and can also be used on noble metal surfaces like gold. uh.eduresearchgate.net

In the context of this compound, the molecule has three distinct parts that define its role in SAM formation:

The Carboxylic Acid Head Group: This functional group acts as the anchor, chemisorbing onto the substrate surface to form a stable bond. oaepublish.com

The Biphenyl Backbone: The rigid biphenyl unit promotes strong intermolecular (π-π) interactions, encouraging the molecules to pack into a dense, well-ordered monolayer.

The Fluorinated Phenyl Tail Group: The exposed surface of the SAM would be terminated by the difluorophenyl group. The fluorine atoms would create a surface with low energy, potentially rendering it hydrophobic and oleophobic.

The ability to precisely control surface properties is critical in numerous applications. For instance, SAMs can be used to passivate surfaces against corrosion, reduce friction and adhesion in microelectromechanical systems (MEMS), create patterned surfaces for biosensors, and control the alignment of liquid crystals in display devices. oaepublish.comnih.gov The use of a fluorinated tail group, as provided by this compound, is particularly advantageous for creating non-stick or anti-fouling surfaces. The general principle of forming SAMs from molecules with a carboxylic acid anchor is a well-established technique for surface functionalization. abo.fi

| SAM Component (from the molecule) | Function in the Monolayer | Resulting Surface Property |

|---|---|---|

| Carboxylic Acid (-COOH) | Anchor/Head Group: Chemically binds to the substrate (e.g., metal oxides). researchgate.net | Strong monolayer adhesion and stability. |

| Biphenyl Core | Backbone: Provides structural rigidity and promotes ordered packing via intermolecular interactions. | Formation of a dense, well-organized film. |

| Difluorophenyl Group (-C₆H₃F₂) | Tail Group/Terminal Surface: Forms the new interface with the environment. | Low surface energy, leading to hydrophobicity and chemical inertness. |

Future Directions and Emerging Research Frontiers

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The exploration of the chemical space around the 3',4'-Difluorobiphenyl-4-carboxylic acid scaffold is a key strategy for discovering novel compounds with enhanced properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to accelerate this process. HTS allows for the rapid, automated testing of vast numbers of compounds against a specific biological target or for a particular physical property. creative-bioarray.com This process enables the swift identification of "hits"—compounds showing desired activity—from large libraries. creative-bioarray.comall-chemistry.com

Combinatorial chemistry facilitates the creation of these extensive libraries by systematically combining a set of chemical building blocks in all possible combinations. For this compound, this involves modifying its two primary functional regions: the carboxylic acid group and the aromatic rings. For instance, the carboxylic acid can be converted into a wide array of amides, esters, or other functional groups. The biphenyl (B1667301) structure itself can be further functionalized, or analogs with different substitution patterns can be synthesized.

The synergy between combinatorial synthesis and HTS creates an efficient engine for discovery. enamine.net A combinatorial library of derivatives can be synthesized, with each compound arrayed in a microplate format (e.g., 96, 384, or 1536 wells), and then subjected to automated screening. creative-bioarray.comnih.gov This approach moves beyond the limitations of traditional, one-by-one synthesis and testing, significantly increasing the probability of discovering lead compounds for drug development or materials with unique characteristics. all-chemistry.com

Table 1: Illustrative Combinatorial Library Design for this compound Derivatives

| Core Scaffold | Building Block A (Amine for Amide Formation) | Building Block B (Boronic Acid for Suzuki Coupling) | Resulting Derivative Class |

| Biphenyl-4-carboxylic acid | Methylamine | 3-Chlorophenylboronic acid | N-Methyl-3'-chloro-biphenyl-4-carboxamides |

| Biphenyl-4-carboxylic acid | Ethylamine | 4-Methoxyphenylboronic acid | N-Ethyl-4'-methoxy-biphenyl-4-carboxamides |

| Biphenyl-4-carboxylic acid | Aniline | 3,4-Difluorophenylboronic acid | N-Phenyl-3',4'-difluoro-biphenyl-4-carboxamides |

| Biphenyl-4-carboxylic acid | Benzylamine | 2-Naphthylboronic acid | N-Benzyl-2'-naphthyl-biphenyl-4-carboxamides |

This table provides a simplified, hypothetical example of how different building blocks can be combined to generate a library of diverse derivatives based on a biphenyl carboxylic acid core.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Property Prediction

For this compound and its potential derivatives, AI/ML models can be employed in several key areas:

Property Prediction: ML algorithms can predict a wide range of properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, toxicity, binding affinity to specific protein targets, and material properties like solubility or electronic characteristics. taylorfrancis.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific criteria. nih.gov By providing the model with a desired property profile, it can generate novel biphenyl structures, including variations of the fluorination pattern, that are predicted to be active and synthetically accessible.

Virtual Screening: AI can perform high-throughput virtual screening of massive digital compound libraries far faster than physical HTS. nih.gov This can identify promising candidates from billions of theoretical structures for subsequent synthesis and experimental validation.

The integration of AI and ML into the research pipeline transforms the discovery process from one of trial-and-error to a more predictive, data-driven endeavor. github.io This approach not only accelerates the pace of discovery but also enhances the quality of the candidate molecules identified. ucsf.edu

Table 2: Application of Machine Learning in Predicting Properties of Biphenyl Derivatives

| Predicted Property | ML Model Type | Input Data | Potential Impact on Research |

| Target Binding Affinity | Regression Models, Graph Neural Networks | Chemical structure, experimental binding data | Prioritizes synthesis of potent compounds. |

| Aqueous Solubility | Quantitative Structure-Property Relationship (QSPR) | Molecular descriptors, experimental solubility data | Guides design of compounds suitable for biological testing. |

| Metabolic Stability | Classification/Regression Models | Structure, in vitro metabolism data | Identifies derivatives less prone to rapid breakdown in the body. |

| Synthetic Accessibility | Scoring Algorithms, Transformer Models | Reaction databases, known synthetic routes | Ensures designed molecules are feasible to synthesize. |

Exploration of Novel Spectroscopic Techniques for In-situ Reaction Monitoring

Optimizing the synthesis of this compound and its derivatives requires a deep understanding of the reaction kinetics and mechanisms. Traditional methods of reaction monitoring often involve taking samples at various time points for offline analysis, which can be disruptive and may not capture transient intermediates or the true reaction profile.

Emerging spectroscopic techniques, particularly in-situ Raman spectroscopy, offer a powerful solution for real-time, non-invasive reaction monitoring. nih.gov This method is especially well-suited for tracking the progress of Suzuki-Miyaura cross-coupling reactions, a cornerstone method for synthesizing biphenyl compounds. acs.orgnih.gov